molecular formula C12H18N4O2 B6416658 N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine CAS No. 692747-52-7

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine

Cat. No.: B6416658
CAS No.: 692747-52-7
M. Wt: 250.30 g/mol
InChI Key: RRNQFMOGAHTMIK-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a guanidine group, which is known for its strong basicity and ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine typically involves the reaction of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with aminoguanidine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar reaction conditions but optimized for larger volumes. Continuous flow reactors could be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives where the guanidine group is replaced by other functional groups.

Scientific Research Applications

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the guanidine group, which can donate electron pairs to metal ions, forming coordination bonds. The compound’s biological activities are likely related to its interaction with cellular targets, such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]hydrazine
  • N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]thiourea

Uniqueness

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is unique due to its strong basicity and ability to form stable complexes with metal ions. This property distinguishes it from other similar compounds, making it particularly useful in coordination chemistry and various industrial applications.

Biological Activity

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H25N5O2
  • Molecular Weight : 251.3645 g/mol
  • CAS Number : [11602484]

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of guanidine derivatives, including this compound. The guanidine group enhances cellular uptake in Gram-negative bacteria, making these compounds promising candidates for antibiotic development.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the guanidine structure can significantly impact biological activity. A study by Ruddell et al. (2024) demonstrated that the presence of the guanidine moiety is crucial for the antibacterial efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 1.5 µM for MRSA and 12.5 µM for E. coli .

Case Studies and Research Findings

  • Study on Guanidine Derivatives :
    • Objective : To evaluate the antibacterial activity of a library of guanidine compounds.
    • Findings : Compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, with specific derivatives showing MIC values comparable to established antibiotics .
    • Mechanism : The study identified essential targets within bacterial cells, including signal peptidase IB, which are inhibited by these compounds.
  • Antimicrobial Screening :
    • Methodology : A screening library was developed focusing on guanidine compounds under host-mimicking conditions.
    • Results : Enhanced hit rates were observed, with a notable compound demonstrating potent activity against resistant bacterial strains .

Data Tables

Compound NameMIC (µM)Target Bacteria
L151.5MRSA
L1512.5E. coli
Hybrid A18Clostridium sporogenes
Hybrid B44S. aureus

Properties

IUPAC Name

2-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-15-16-12(13)14/h4-8H,1-3H3,(H4,13,14,16)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNQFMOGAHTMIK-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NN=C(N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/N=C(N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.